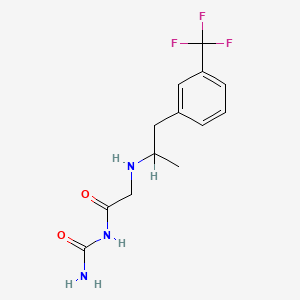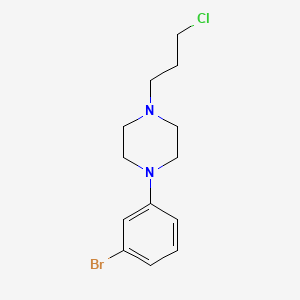
1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane is a fluorinated epoxy compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts high thermal stability and chemical resistance, making it valuable in various industrial applications. This compound is particularly notable for its use in high-performance coatings, adhesives, and composite materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane typically involves the reaction of hexafluoropentane with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final epoxy compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane undergoes various chemical reactions, including:
Epoxy Ring Opening: This reaction can be catalyzed by acids, bases, or nucleophiles, leading to the formation of diols or other functionalized derivatives.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid or hydrochloric acid for epoxy ring opening.
Base Catalysts: Sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Nucleophiles: Alcohols, amines, or thiols for functionalization.
Major Products Formed
Diols: Formed from the ring-opening reactions.
Functionalized Epoxides: Resulting from substitution reactions with various nucleophiles.
Applications De Recherche Scientifique
1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers and resins with enhanced thermal and chemical resistance.
Biology: Employed in the development of bio-compatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating durable and inert coatings for implants and prosthetics.
Industry: Utilized in high-performance coatings, adhesives, and composite materials for aerospace, automotive, and electronics industries.
Mécanisme D'action
The mechanism of action of 1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane involves the interaction of its epoxy groups with various substrates. The epoxy groups can undergo ring-opening reactions, leading to the formation of covalent bonds with other molecules. This reactivity is crucial for its role in polymerization and cross-linking processes, which enhance the mechanical and thermal properties of the resulting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Bis(2,3-epoxypropoxy)naphthalene: Another epoxy compound with similar reactivity but different structural properties.
2,2’-[1,6-Naphthalenediylbis(oxymethylene)]bis[oxirane]: A compound with comparable epoxy functionality but distinct molecular architecture.
Uniqueness
1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane is unique due to the presence of multiple fluorine atoms, which impart exceptional thermal stability and chemical resistance. This makes it particularly suitable for applications requiring high-performance materials with robust properties.
Propriétés
Numéro CAS |
4798-39-4 |
|---|---|
Formule moléculaire |
C11H14F6O4 |
Poids moléculaire |
324.22 g/mol |
Nom IUPAC |
2-[[2,2,3,3,4,4-hexafluoro-5-(oxiran-2-ylmethoxy)pentoxy]methyl]oxirane |
InChI |
InChI=1S/C11H14F6O4/c12-9(13,5-18-1-7-3-20-7)11(16,17)10(14,15)6-19-2-8-4-21-8/h7-8H,1-6H2 |
Clé InChI |
OIGSRLUDJHIAPI-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COCC(C(C(COCC2CO2)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)






![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)


![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
